Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate

Description

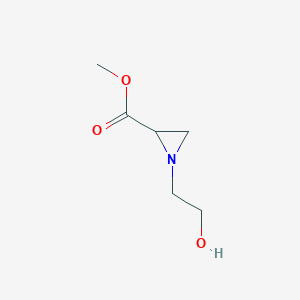

Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is a chiral aziridine derivative featuring a hydroxyethyl substituent on the nitrogen atom and a methyl ester group at the 2-position of the three-membered ring. Aziridines are highly strained, reactive heterocycles widely used in asymmetric synthesis, medicinal chemistry, and polymer science. The hydroxyethyl group may enhance solubility in polar solvents and influence biological interactions compared to bulkier or hydrophobic substituents.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C6H11NO3/c1-10-6(9)5-4-7(5)2-3-8/h5,8H,2-4H2,1H3 |

InChI Key |

QYVFPBCKDPTMIF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CN1CCO |

Origin of Product |

United States |

Preparation Methods

Staudinger Reaction-Mediated Aziridine Formation

The Staudinger reaction remains a cornerstone for synthesizing functionalized aziridines. Source details a protocol where ethyl phenylglycidate undergoes saponification to yield trans-hydroxy acids, which are resolved using 1-phenylethylamine. The resulting optically pure hydroxy azido esters react with triphenylphosphine to form oxazaphospholidines, which thermally decompose into methyl aziridine-2-carboxylates (Table 1). Adapting this method, introducing a 2-hydroxyethyl group requires:

-

Epoxide precursor modification : Starting with glycidyl esters containing protected hydroxyethyl groups.

-

Azide introduction : Nucleophilic opening of the epoxide with sodium azide generates azido alcohols.

-

Phosphine-mediated cyclization : Triphenylphosphine induces nitrogen release and aziridine ring closure.

For example, methyl glycidate derivatives with a tert-butyldimethylsilyl (TBS)-protected hydroxyethyl side chain yield protected aziridines, which are deprotected using tetra-n-butylammonium fluoride (TBAF) to reveal the hydroxyethyl group . This method achieves >95% e.e. when using enantiopure starting materials .

Copper-Catalyzed Reductive Kinetic Resolution

Source introduces a copper hydride (CuH)-catalyzed kinetic resolution of racemic 2H-azirines to access enantioenriched N-H aziridine-2-carboxylates. While the study focuses on aryl-substituted aziridines, the methodology is adaptable to hydroxyethyl derivatives:

-

Substrate design : Synthesize 2H-azirines with a hydroxyethyl side chain via condensation of ethyl glyoxylate with hydroxyethylamine derivatives.

-

Catalytic system : Employ (R)-DTBM-SEGPHOS-ligated CuH for enantioselective reduction, achieving up to 94% e.e. .

-

Esterification : Treat the resulting aziridine carboxylate with methanol and thionyl chloride to obtain the methyl ester.

This method’s advantage lies in its simultaneous resolution and reduction, bypassing traditional protection-deprotection steps. However, the hydroxyethyl group’s polarity necessitates careful solvent selection (e.g., tetrahydrofuran with trimethyl borate) to prevent side reactions .

Nucleophilic Ring-Opening of Epoxides

Source demonstrates regioselective epoxide ring-opening with amines to generate aziridine precursors. For Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate:

-

Epoxide synthesis : React methyl acrylate with ethylene oxide under basic conditions to form methyl 2-(oxiran-2-yl)acetate.

-

Amine attack : Treat with 2-aminoethanol, where the amine selectively attacks the less hindered epoxide carbon, forming a β-amino alcohol intermediate .

-

Cyclization : Dehydrate the β-amino alcohol using Burgess reagent or similar agents to form the aziridine ring .

This method offers scalability (up to 100 g batches) but requires precise temperature control (0–50°C) to minimize polymerization . Yields range from 65% to 82%, with diastereomeric ratios (d.r.) >10:1 when chiral amines are employed .

Michael Addition-Transesterification Cascade

Patent describes a polyaziridine synthesis via Michael addition of aziridines to acrylates, followed by transesterification. Adapting this for monomeric targets:

-

Michael addition : React 2-hydroxyethylaziridine with methyl acrylate at 25–50°C, forming a β-amino ester adduct.

-

Intramolecular transesterification : Heat the adduct under vacuum (50 mmHg) to induce cyclization, yielding the methyl ester .

Key parameters:

-

Temperature : Excessively high temperatures (>80°C) promote decomposition.

-

Catalyst : Tertiary amines (e.g., triethylamine) accelerate transesterification but risk racemization .

This method achieves 70–85% yields with residual aziridine monomer levels <100 ppm, suitable for industrial applications .

Resolution of Racemic Mixtures

Classical resolution remains viable for obtaining enantiopure hydroxyethylaziridines. Source outlines steps for resolving N-(1-phenylethyl)aziridine-2-carboxylates using chiral amines:

-

Racemate synthesis : Prepare racemic this compound via aziridination of methyl 2-amino-3-hydroxypropanoate.

-

Diastereomeric salt formation : Treat with (−)-di-p-toluoyl-d-tartaric acid in ethanol, yielding separable crystals .

-

Salt decomposition : Liberate the free base using sodium hydroxide, followed by esterification with methanol.

This method delivers >99% e.e. but suffers from low efficiency (maximum 50% yield per enantiomer) .

Comparative Analysis of Methods

Table 1. Key Metrics for this compound Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

Substitution Reactions: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Tosyl chloride, acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted aziridines, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One significant area of research involves the use of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate as a precursor in the synthesis of biologically active molecules. Its derivatives have shown promising anticancer activity. For instance, aziridine-2-carboxylates have been utilized to synthesize various anticancer agents through nucleophilic ring-opening reactions, which can lead to compounds with enhanced biological properties .

Synthesis of Bioactive Molecules

The compound serves as a chiral building block in the synthesis of enantiomerically pure aziridine derivatives. These derivatives are crucial for developing pharmaceuticals with specific biological activities. For example, the synthesis of 2-(carboxymethyl)aziridine derivatives has been reported, demonstrating their potential in drug development .

Polymer Science Applications

Zwitterionic Copolymerization

this compound can participate in spontaneous zwitterionic copolymerization (SZWIP). This process allows for the formation of poly(amino esters) that possess functional groups suitable for further modification. The resulting polymers can be tailored for specific applications, including drug delivery systems and biodegradable materials .

| Polymer Type | Monomers Used | Properties |

|---|---|---|

| Poly(amino ester) | This compound + acrylates | Biodegradable, functionalizable |

| N-acylated poly(amino ester) | This compound + methacrylic acid | Enhanced mechanical properties |

Case Studies

Case Study 1: Anticancer Agent Development

In a study evaluating the anticancer potential of aziridine derivatives, this compound was used to synthesize a series of compounds that were tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents .

Case Study 2: Polymer Synthesis

Research on the polymerization behavior of this compound revealed its ability to form copolymers with different monomers under controlled conditions. The resulting materials showed promise for applications in drug delivery due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Mechanism of Action

The mechanism of action of methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate involves its high reactivity due to the strained three-membered aziridine ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles interacting with the compound .

Comparison with Similar Compounds

Structural and Physical Properties

*Calculated molecular weight based on formula.

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound likely increases hydrophilicity compared to aryl sulfonamides (e.g., C-3320) or trityl-protected derivatives .

- Steric Effects : Bulky substituents like trityl () hinder reactivity in ring-opening reactions, whereas smaller groups (e.g., ethyl or hydroxyethyl) enhance accessibility for nucleophilic attack.

- Thermal Stability : Ethyl aziridine-2-carboxylate () has a lower boiling point (117.9°C) compared to bulkier analogues, suggesting higher volatility .

Biological Activity

Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant case studies and research findings.

This compound is an aziridine derivative characterized by the presence of a hydroxyl group and a carboxylate moiety. Its chemical structure allows for various reactions, including ring-opening polymerizations and nucleophilic substitutions, which are critical for its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent. Key aspects of its biological activity include:

- Antitumor Activity : Research indicates that aziridine compounds can exhibit antitumor properties. For instance, aziridine derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms that may involve DNA interaction and disruption of cell cycle progression .

- Mutagenicity and Carcinogenicity : Studies have demonstrated that aziridines can induce mutagenic effects in various organisms, including bacteria and mammalian cells. This compound's ability to form DNA adducts suggests potential mutagenic properties, which warrant careful evaluation in terms of safety for therapeutic use .

- Polymerization Potential : The compound has been explored for its ability to undergo anionic ring-opening polymerization (AROP), leading to the formation of polysulfonyllaziridines. This property is particularly valuable in materials science and drug delivery systems .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For example, one study reported significant inhibition of cell proliferation in breast cancer cells treated with aziridine derivatives, suggesting a potential role in cancer therapy .

- Animal Models : Animal studies have shown that aziridine compounds can induce tumors when administered at certain dosages. These findings highlight the need for further investigation into the safety profile of this compound before clinical application .

Synthesis and Reactions

The synthesis of this compound typically involves the following steps:

- Formation of Aziridine Ring : The initial step often includes the reaction between an appropriate amine and an epoxide or similar precursor to form the aziridine structure.

- Functionalization : Subsequent reactions may involve functionalization at the nitrogen or carbon atoms within the aziridine ring to introduce hydroxyl or carboxylate groups.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing aziridine carboxylates like Methyl 1-(2-hydroxyethyl)aziridine-2-carboxylate, and how do reaction conditions influence yield and purity?

- Aziridine derivatives are typically synthesized via cyclization of amino alcohol precursors or substitution reactions. For example, cyclization under inert atmospheres (e.g., nitrogen) prevents oxidation of intermediates, while temperature control minimizes side reactions . Substitution reactions, such as azide or cyanide incorporation, require polar solvents (e.g., DMSO) and controlled heating (60–70°C) to achieve high yields (57–91%) . Purification methods like distillation or chromatography are critical for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing aziridine carboxylates, and what key spectral features should researchers analyze?

- Nuclear Magnetic Resonance (NMR) : Protons on the strained aziridine ring resonate between δ 1.5–3.0 ppm, while ester carbonyls appear as distinct singlets (~δ 3.6–3.7 ppm for methoxy groups) . Stereochemical analysis requires 2D NMR (e.g., NOESY) to confirm spatial arrangements .

- Infrared (IR) Spectroscopy : Stretching vibrations for ester carbonyls (C=O) appear at ~1700–1750 cm⁻¹, and hydroxyl groups (if present) show broad peaks near 3200–3600 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ peaks with <5 ppm error) .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and product diversity of aziridine ring-opening reactions?

- The stereochemistry of the aziridine ring dictates regioselectivity during nucleophilic ring-opening. For instance, trans-aziridines undergo preferential attack at the less substituted carbon, while cis-isomers may exhibit divergent reactivity . Stereoselective synthesis methods, such as chiral catalysis or chiral pool strategies, enable controlled access to enantiomerically pure intermediates for drug discovery . Mechanistic studies using kinetic isotope effects or computational modeling can resolve contradictions in regiochemical outcomes .

Q. What methodological approaches address contradictory data in aziridine reactivity studies, particularly regarding ring strain versus substituent effects?

- Comparative Reactivity Assays : Systematically vary substituents (e.g., hydroxyethyl vs. phenylethyl groups) to isolate electronic vs. steric influences .

- Kinetic Profiling : Monitor reaction rates under controlled conditions to differentiate between ring-strain-driven reactivity (fast initial kinetics) and substituent-mediated stabilization (slower, equilibrium-driven processes) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and activation barriers, clarifying substituent effects .

Q. What strategies enhance the biological activity of aziridine carboxylates through targeted functionalization?

- Bioisosteric Replacement : Substitute the hydroxyethyl group with bioisosteres (e.g., thioether or fluorinated analogs) to improve metabolic stability while retaining hydrogen-bonding capacity .

- Prodrug Design : Ester hydrolysis under physiological conditions can release active amines, as seen in pyrrolidine-based drug candidates .

- Interaction Studies : Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities with biological targets (e.g., enzymes or receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.